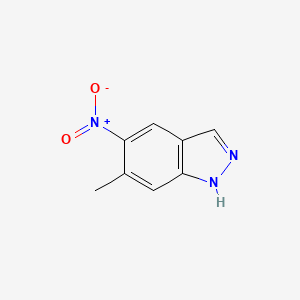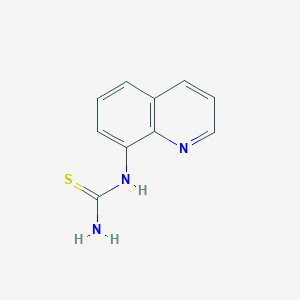![molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9](/img/structure/B1300551.png)
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ringThe pyrazole ring is known for its biological activity, while the piperazine ring is often found in pharmaceutical compounds due to its ability to enhance the solubility and bioavailability of drugs .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Mode of Action
It’s known that pyrazole derivatives can interact with various targets in the cell, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s known that the compound has a melting point of 107-108°c, a boiling point of 429°c, and a density of 119 . It’s slightly soluble in DMSO and methanol . These properties may influence its bioavailability.
Result of Action
It’s known that pyrazole derivatives can have a range of effects, including cytotoxic effects on human cell lines .
Biochemical Analysis
Biochemical Properties
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can have therapeutic implications for conditions such as diabetes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in colorectal carcinoma cells by activating p53-mediated pathways . Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DPP-4, for instance, involves binding to the enzyme’s active site, thereby preventing substrate access and inhibiting its activity . This inhibition can result in increased levels of incretin hormones, which enhance insulin secretion and lower blood glucose levels .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of DPP-4 activity and prolonged antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of DPP-4 affects the metabolism of incretin hormones, leading to altered glucose homeostasis . Additionally, its antioxidant properties influence the redox state of cells, impacting various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzyl chloride.
Nucleophilic Substitution: The 3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. This involves:
Catalysis: Using acid catalysis to enhance the reaction rate.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Industrial Applications: The compound is used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-[4-(1H-pyrazol-3-yl)phenyl]piperazine: Similar structure but with a different position of the pyrazole ring.
1-methyl-4-[4-(1H-pyrazol-4-yl)phenyl]piperazine: Another positional isomer with distinct chemical properties
Uniqueness
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is unique due to its specific arrangement of the pyrazole and piperazine rings, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCNWDIHQUMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)
![Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)




![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)




